![molecular formula C16H15NO4 B3267343 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 448199-09-5](/img/structure/B3267343.png)
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid
説明
“3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid” is also known as N-(4-Hydroxybenzoyl)-β-alanine . It is a metabolite of β-Alanine, which is a naturally occurring beta amino acid . The molecular formula of this compound is C16H15NO4, and it has a molecular weight of 285.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoyl group attached to an amino group, which is further attached to a phenylpropanoic acid group . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
The compound has a melting point of 178-180 °C and a predicted boiling point of 517.5±35.0 °C . The predicted density is 1.342±0.06 g/cm3, and the predicted pKa is 4.33±0.10 .科学的研究の応用
Occurrence and Fate in Aquatic Environments
Parabens, including those derived from p-hydroxybenzoic acid, have been extensively studied for their presence and behavior in aquatic environments. Despite wastewater treatments effectively reducing their concentration, these compounds remain ubiquitous in surface water and sediments. Their environmental persistence and the formation of chlorinated by-products raise concerns regarding their potential ecological impact and necessitate further research into their toxicity (Haman et al., 2015).
Health Aspects and Toxicity
Studies on methyl and propyl parabens—derivatives of p-hydroxybenzoic acid—have indicated their relatively non-toxic nature through various administration routes in animals and their lack of significant adverse health effects in humans. However, the potential for these compounds to act as weak endocrine disruptors and their presence in the environment and human tissues call for a cautious approach to their use and disposal (Soni et al., 2002; Soni et al., 2001).
Antioxidant Activities of Hydroxycinnamates
Hydroxycinnamates, closely related to the hydroxybenzoic acid family, exhibit significant antioxidant activities, which could be attributed to their structural components such as ferulic, caffeic, and sinapic acids. These compounds scavenge various radicals and act as chain-breaking antioxidants, suggesting their potential application in mitigating oxidative stress-related conditions (Shahidi & Chandrasekara, 2010).
Pharmacological Activities of Gallic Acid
Gallic acid, another derivative of hydroxybenzoic acid, is noted for its anti-inflammatory and antioxidant properties. It operates primarily through the inhibition of NF-κB and MAPK signaling pathways, reducing the release of inflammatory cytokines and chemokines. Such properties make gallic acid a promising candidate for the treatment of various inflammatory diseases (Bai et al., 2020).
Dietary Contributions and Pharmacokinetics
The metabolic contributions of phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, to the human metabolome have been elucidated through dietary studies. These compounds, found in berries and other dietary sources, undergo metabolic transformations contributing to the pools of small molecule metabolites, indicating the importance of dietary intake in managing health outcomes (Chandra et al., 2019).
特性
IUPAC Name |
3-[(4-hydroxybenzoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)16(21)17-14(10-15(19)20)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXUCKXLVZSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B3267261.png)
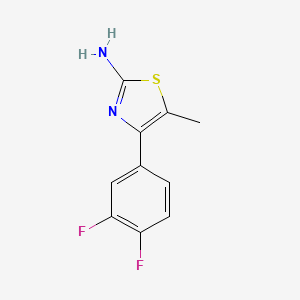
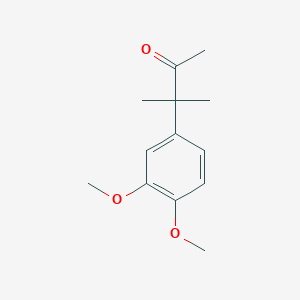
![2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B3267280.png)

![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)
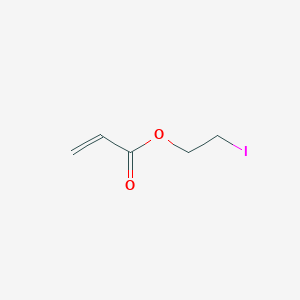
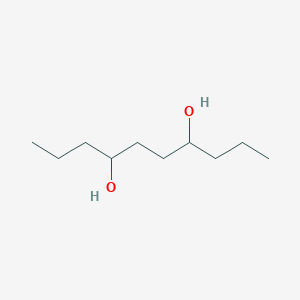
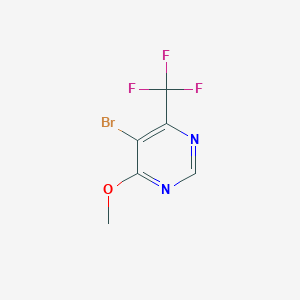



![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)

